molecular formula C₉H₁₆O₂ B1148182 Methyl 2-propylpent-2-enoate CAS No. 797753-90-3

Methyl 2-propylpent-2-enoate

Cat. No.: B1148182
CAS No.: 797753-90-3
M. Wt: 156.22
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-propylpent-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of 2-propylpent-2-enoic acid and methanol. This compound is known for its applications in various fields, including polymer synthesis and fragrance chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-propylpent-2-enoate can be synthesized through the esterification of 2-propylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-propylpent-2-enoic acid+methanolH2SO4Methyl 2-propylpent-2-enoate+water\text{2-propylpent-2-enoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-propylpent-2-enoic acid+methanolH2​SO4​​Methyl 2-propylpent-2-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Methyl 2-propylpent-2-enoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-propylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This reaction is facilitated by the presence of nucleophiles and acid or base catalysts.

Comparison with Similar Compounds

  • Methyl 2-methylprop-2-enoate
  • Methyl 2-ethylhex-2-enoate
  • Methyl 2-butylpent-2-enoate

Comparison: Methyl 2-propylpent-2-enoate is unique due to its specific alkyl chain length and branching, which can influence its reactivity and physical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in polymer synthesis and fragrance chemistry .

Properties

IUPAC Name

methyl (E)-2-propylpent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h6H,4-5,7H2,1-3H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEARQSRPMUTTB-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CCC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C\CC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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